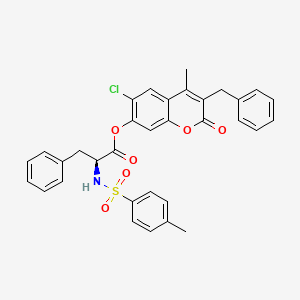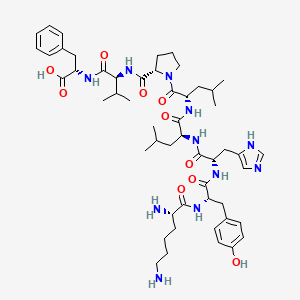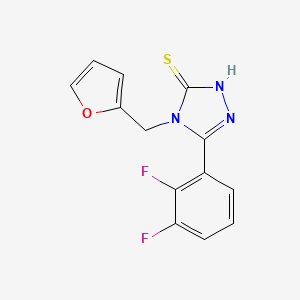![molecular formula C17H14N2O2S B12624975 {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 918793-40-5](/img/structure/B12624975.png)
{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a biphenyl group linked to a thiazole ring through an amino group, with an acetic acid moiety attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a thioamide under acidic conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where the thiazole ring is treated with an amine.
Acetic Acid Attachment: Finally, the acetic acid moiety is attached to the thiazole ring through an esterification reaction.
Industrial Production Methods
Industrial production of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the biphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
Biology
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules.
Enzyme Inhibition: It has potential as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and bacterial infections.
Industry
Mecanismo De Acción
The mechanism of action of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The biphenyl group allows the compound to insert into hydrophobic pockets of proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl used in the past as a rubber antioxidant and dye intermediate.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety, used in plant growth regulation.
Tetrazole Derivatives: Compounds with a tetrazole ring that can substitute the carboxyl group, enhancing bioavailability and reducing toxicity.
Uniqueness
{2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its combination of a biphenyl group, thiazole ring, and acetic acid moiety. This structure allows it to interact with a wide range of molecular targets, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
918793-40-5 |
|---|---|
Fórmula molecular |
C17H14N2O2S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-[2-(4-phenylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)10-15-11-22-17(19-15)18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
Clave InChI |
IVIYGABULKBBQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
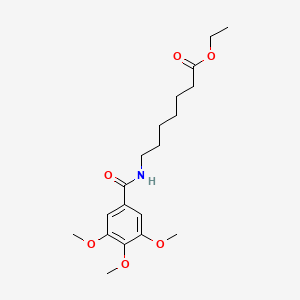
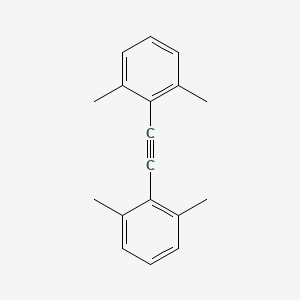
![3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B12624923.png)
![Phenyl(4-{[4-(2-phenylethyl)piperazin-1-yl]methyl}phenyl)methanone](/img/structure/B12624946.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-ethylmorpholine](/img/structure/B12624953.png)
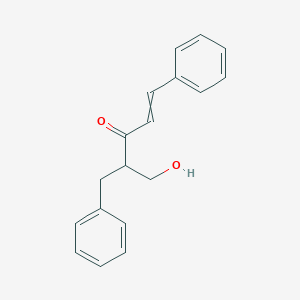
![3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide](/img/structure/B12624966.png)
